molecular formula C7H2ClF2N B168964 4-Chloro-3,5-difluorobenzonitrile CAS No. 144797-57-9

4-Chloro-3,5-difluorobenzonitrile

Cat. No.: B168964
CAS No.: 144797-57-9
M. Wt: 173.55 g/mol
InChI Key: FLWUCEPAGLEAML-UHFFFAOYSA-N
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Description

4-Chloro-3,5-difluorobenzonitrile is an organic compound with the molecular formula C7H2ClF2N. It is a white to pale-yellow solid at room temperature and is primarily used as an intermediate in the synthesis of various chemical products . The compound is known for its stability and reactivity, making it a valuable component in multiple industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Chloro-3,5-difluorobenzonitrile typically involves the fluorination of 4-chloro-3,5-dichlorobenzonitrile using potassium fluoride as a fluorinating agent. The reaction is facilitated by a phase transfer catalyst such as bis-(N,N’-1,3-dimethyl-2-imidazolinyl)-ammonium chloride . The reaction conditions include a lower temperature and a short reaction time, resulting in a high yield of the desired product.

Industrial Production Methods: In industrial settings, the production of this compound follows a similar synthetic route but on a larger scale. The process is designed to be safe and environmentally friendly, with the recycling of solvents and catalysts. The purity of the final product is typically above 99%, making it suitable for direct use in various applications .

Chemical Reactions Analysis

Types of Reactions: 4-Chloro-3,5-difluorobenzonitrile undergoes several types of chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.

    Reduction Reactions: It can be reduced to form corresponding amines or other reduced derivatives.

    Oxidation Reactions: The compound can be oxidized to form various oxidized products, such as acids or aldehydes.

Common Reagents and Conditions:

    Substitution: Common reagents include sodium hydroxide or potassium hydroxide in the presence of a suitable solvent.

    Reduction: Reagents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide are employed.

Major Products: The major products formed from these reactions include substituted benzonitriles, amines, and various oxidized derivatives .

Scientific Research Applications

4-Chloro-3,5-difluorobenzonitrile is widely used in scientific research due to its versatility:

Mechanism of Action

The mechanism of action of 4-Chloro-3,5-difluorobenzonitrile involves its interaction with specific molecular targets, leading to the desired chemical transformations. The compound’s reactivity is primarily due to the presence of the nitrile group, which can undergo various chemical reactions. The pathways involved include nucleophilic substitution, reduction, and oxidation, which are facilitated by the compound’s unique electronic structure .

Comparison with Similar Compounds

  • 3-Chloro-2,4-difluorobenzonitrile
  • 4-Chloro-2,5-difluorobenzonitrile
  • 2,4-Dichloro-3,5-difluorobenzoic acid

Comparison: 4-Chloro-3,5-difluorobenzonitrile is unique due to its specific substitution pattern, which imparts distinct reactivity and stability compared to similar compounds. For instance, the presence of both chlorine and fluorine atoms in specific positions enhances its reactivity in nucleophilic substitution reactions, making it a valuable intermediate in organic synthesis .

Properties

IUPAC Name

4-chloro-3,5-difluorobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2ClF2N/c8-7-5(9)1-4(3-11)2-6(7)10/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLWUCEPAGLEAML-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1F)Cl)F)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2ClF2N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00599085
Record name 4-Chloro-3,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

173.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

144797-57-9
Record name 4-Chloro-3,5-difluorobenzonitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID00599085
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is the significance of 2,4-dichloro-3,5-difluorobenzoic acid, and how does using 4-chloro-3,5-difluorobenzonitrile as a starting material contribute to its synthesis?

A1: While the provided abstract doesn't detail the specific applications of 2,4-dichloro-3,5-difluorobenzoic acid, it is likely a valuable intermediate in the synthesis of more complex molecules. Many benzoic acid derivatives exhibit biological activities and are used in pharmaceuticals, agrochemicals, and other fields.

  • Efficient Synthesis Route: The research demonstrates a straightforward and efficient synthetic route with a good yield. [] This is crucial for cost-effective production.

Q2: Are there alternative synthetic routes to 2,4-dichloro-3,5-difluorobenzoic acid?

A2: While the provided research highlights a specific route starting from this compound, [] other synthetic approaches might be possible. Exploring alternative routes often focuses on:

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